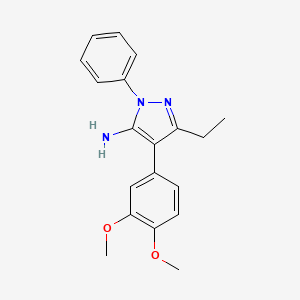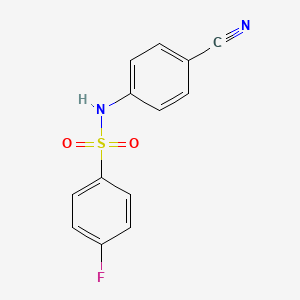![molecular formula C21H17N3O B5650273 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5650273.png)
2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, which involves the use of various reagents and catalysts. The synthesis method has been optimized to produce high yields of the compound with good purity.
作用機序
The mechanism of action of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and modulate neurotransmitter activity in the brain. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, which make it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for the study of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one. One direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the synthesis method to produce larger quantities of the compound, as well as testing its efficacy in vivo. Additionally, further studies could explore its potential use as an antidepressant and anxiolytic agent, as well as its antioxidant properties.
合成法
The synthesis of 2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves a multi-step process. The first step is the condensation of 2-aminopyrimidine with 1,3-cyclopentanedione in the presence of acetic acid. The resulting product is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reduced using sodium borohydride to produce the desired compound. The synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory and analgesic properties. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
10,11-diphenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-16-12-7-13-17(16)22-20-18(14-8-3-1-4-9-14)19(23-24(20)21)15-10-5-2-6-11-15/h1-6,8-11,23H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHAVUGPBQZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6790992 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
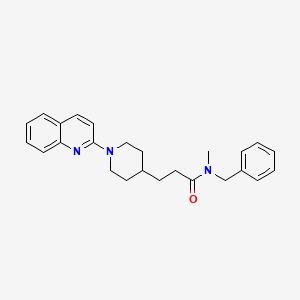
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)
![4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5650217.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}-5-methyl-1H-tetrazole](/img/structure/B5650243.png)
![6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5650253.png)

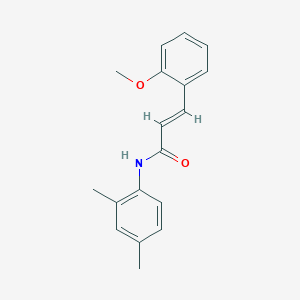
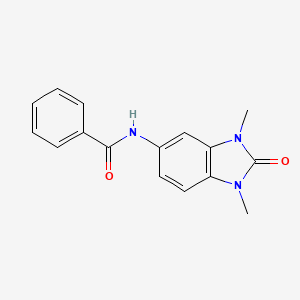
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2,3-difluoro-4-methoxybenzamide](/img/structure/B5650286.png)
